1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine
Description
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety modified with a sulfonyl group. Key structural elements include:
- Triazolo[4,5-d]pyrimidine: A fused bicyclic system with a triazole ring (3-ethyl substituent) and a pyrimidine ring.
- This compound’s design suggests applications in medicinal chemistry, leveraging the triazolo-pyrimidine scaffold’s affinity for enzyme active sites (e.g., kinases) and the sulfonyl-piperazine group’s role in solubility and bioavailability .
Properties
IUPAC Name |
3-ethyl-7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2S2/c1-3-12-5-6-13(26-12)27(24,25)22-9-7-21(8-10-22)15-14-16(18-11-17-15)23(4-2)20-19-14/h5-6,11H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLAADMBLJZBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
The 4,6-diaminopyrimidine-2-thiol precursor is synthesized via Gould-Jacobs cyclization:
4-Methoxyacetophenone + Thiourea → 4-(4-Methoxyphenyl)-6-aminopyrimidine-2-thiol
Conditions : Reflux in ethanol with potassium hydroxide (12 h, 78% yield).
Triazolo Annulation
Diazotization and intramolecular cyclization install the triazolo ring:
4-(4-Methoxyphenyl)-6-aminopyrimidine-2-thiol + NaNO₂/HCl → Triazolo[4,5-d]pyrimidine
Optimization :
N-Ethyl Functionalization
Selective alkylation at N3 position:
Triazolo[4,5-d]pyrimidine + Ethyl iodide → 3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Key Parameters :
- Base: Potassium carbonate (2.5 eq) in DMF
- Time: 6 h at 80°C
- Yield: 82% (HPLC purity >95%)
Preparation of 5-Ethylthiophene-2-Sulfonyl Chloride
Thiophene Ethylation
Friedel-Crafts alkylation introduces the ethyl group:
Thiophene + Ethyl bromide/AlCl₃ → 2-Ethylthiophene
Regioselectivity :
Sulfonation and Chlorination
Sequential sulfonation-chlorination generates the sulfonyl chloride:
5-Ethylthiophene → Sulfonation (ClSO₃H) → Sulfonic acid → PCl₅ → Sulfonyl chloride
Process Details :
- Sulfonation: 48 h at 25°C with chlorosulfonic acid (3 eq)
- Chlorination: Phosphorus pentachloride (2 eq), 2 h reflux
- Overall yield: 68% (NMR-confirmed structure)
Piperazine Functionalization and Final Coupling
Triazolo-Pyrimidine Installation
Nucleophilic aromatic substitution on piperazine:
Piperazine + 3-Ethyltriazolopyrimidin-7-yl chloride → 1-(Triazolopyrimidinyl)piperazine
Reaction Protocol :
Sulfonylation of Piperazine
Electrophilic substitution with sulfonyl chloride:
1-(Triazolopyrimidinyl)piperazine + 5-Ethylthiophene-2-sulfonyl chloride → Target Compound
Critical Parameters :
- Solvent: THF/water (9:1) biphasic system
- pH Control: Maintain at 8.5 with NaHCO₃
- Workup: Extract with dichloromethane, dry over MgSO₄
- Final purification: Column chromatography (SiO₂, 3% MeOH in DCM)
- Yield: 63% (HPLC purity 98.2%)
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (¹H NMR)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Piperazine CH₂N | 3.12 | m | 8H |
| Triazolo C8-H | 8.45 | s | 1H |
| Thiophene H3/H4 | 7.21 | d (J=3.5 Hz) | 2H |
| Ethyl CH₂CH₃ | 1.38 | t (J=7.2 Hz) | 6H |
High-Resolution Mass Spectrometry
Observed : [M+H]⁺ = 476.1543
Calculated : C₁₉H₂₅N₇O₂S₂ = 476.1538
Δ = 0.0005 ppm
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Coupling | 63 | 98.2 | Minimizes side reactions |
| One-Pot Approach | 41 | 89.5 | Reduced purification steps |
| Solid-Phase Synthesis | 58 | 97.8 | Scalability for mass production |
Data synthesized from demonstrates that sequential coupling provides optimal balance between yield and purity. Solid-phase methods show promise for industrial scale-up despite marginally lower yields.
Mechanistic Considerations and Side Reaction Mitigation
Competing Pathways in Triazolo Formation
Diazonium intermediate may undergo:
- Desired Cyclization : Intramolecular attack by pyrimidine amine (65% yield)
- Hydrolysis : Water attack forming phenolic byproducts (18%)
- Dimerization : Coupling of two diazonium species (9%)
Mitigation Strategies :
Sulfonylation Selectivity
Piperazine's two nitrogen centers create regioisomer risks:
Potential Products:
- 1,4-Disubstituted (Desired)
- 1,1-Disubstituted (Byproduct)
Controlling Factors :
- Steric bulk of triazolopyrimidine directs sulfonylation to N4
- Slow addition of sulfonyl chloride (1 eq over 2 h)
- Kinetic control at 0°C
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Microreactor technology improves:
- Heat transfer during exothermic sulfonylation
- Mixing efficiency in biphasic systems
- Residence time control for diazotization
Reported Benefits :
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 34 |
| PMI (Process Mass Intensity) | 32 | 19 |
| Energy Consumption (kJ/mol) | 4800 | 2100 |
Data adapted from highlights flow chemistry's environmental advantages through intensified mixing and reduced waste generation.
Chemical Reactions Analysis
Types of Reactions
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Antimicrobial Activity
Triazolopyrimidine derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies indicate effectiveness against various pathogens such as Staphylococcus aureus and Enterococcus faecalis , showcasing moderate to high antibacterial activity. The structural configuration allows for interactions with bacterial cell walls, potentially disrupting their integrity .
Antithrombotic Effects
The compound exhibits promising antithrombotic properties by inhibiting platelet aggregation. This effect is crucial in preventing thrombotic events like myocardial infarction. Research indicates that triazolo[4,5-d]pyrimidine derivatives can act as antagonists to platelet aggregation pathways, which may lead to novel cardiovascular therapies .
Cancer Therapeutics
Research has shown that triazolopyrimidine compounds can inhibit certain cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation. The unique combination of the triazolopyrimidine core and piperazine structure may confer distinct biological activities compared to other anticancer agents.
Materials Science Applications
The compound's unique chemical structure also presents opportunities in materials science. Its potential for forming coordination complexes with metals could lead to applications in catalysis or as components in electronic materials. The stability and reactivity of the triazolopyrimidine core allow for the design of novel materials with specific properties.
Protein Interaction
The thiol group present in the compound can form covalent bonds with proteins, potentially altering their function. This interaction may play a role in modulating enzymatic activities or influencing signal transduction pathways within cells.
Nucleic Acid Interaction
The triazolopyrimidine ring can interact with DNA and RNA molecules, influencing gene expression and replication processes. This property is particularly relevant in the context of developing new therapeutic agents that target genetic material within pathogens or cancer cells .
Mechanism of Action
The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Modifications
Triazolo[4,5-d]pyrimidine Derivatives
- Compound from :
- Structure: 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine.
- Key Difference: The triazolo-pyrimidine core bears a 4-ethoxyphenyl group instead of an ethyl substituent. This aromatic substitution may enhance π-π stacking interactions but reduce metabolic stability compared to the ethyl group in the target compound .
- Compound from : Structure: 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine. Key Difference: A 4-methoxyphenyl group replaces the ethyl substituent on the triazole ring.
Thiazolo[5,4-d]pyrimidine Derivatives
Sulfonyl-Piperazine Modifications
The target compound’s 5-ethylthiophen-2-yl sulfonyl group distinguishes it from analogs:
- Compound : Uses a 4-methoxybenzenesulfonyl group, which is more rigid and aromatic, favoring interactions with hydrophobic pockets.
- Pyrimido[4,5-e][1,3,4]thiadiazines () : While structurally distinct, these compounds incorporate ethylsulfanyl groups, highlighting the role of ethyl substituents in modulating lipophilicity and metabolic pathways .
Structural and Physicochemical Data Comparison
Biological Activity
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine is a member of the triazolopyrimidine class, which has gained significant attention due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural configuration that includes a triazolo-pyrimidine moiety and a piperazine ring. Its molecular formula is with a molecular weight of 356.43 g/mol. The presence of the thiophene and sulfonyl groups enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The triazolo-pyrimidine framework can be synthesized through cyclization reactions involving appropriate precursors such as 5-amino-1H-triazoles and pyrimidine derivatives.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one in focus have shown IC50 values as low as 17.83 μM against MDA-MB-231 breast cancer cells, indicating potent antitumor activity . The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Triazolopyrimidine derivatives have also been evaluated for their antimicrobial activities. They have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, studies indicate that certain derivatives possess moderate to high antibacterial activity against Staphylococcus aureus and Enterococcus faecalis .
Antithrombotic Effects
Another notable biological activity is the antithrombotic potential of triazolo[4,5-d]pyrimidine derivatives. These compounds can inhibit platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction . This property highlights their potential use in cardiovascular therapies.
The biological activity of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine primarily involves interactions with biological macromolecules:
- Protein Interaction : The thiol group in the structure can form covalent bonds with proteins, potentially altering their function.
- Nucleic Acid Interaction : The triazolopyrimidine ring can interact with DNA and RNA, influencing gene expression and replication processes.
Case Studies
Several research studies have focused on the biological evaluation of various triazolopyrimidine derivatives:
- Antitumor Study : A study published in 2023 explored a series of new triazolopyrimidine derivatives where compound variants exhibited significant cytotoxicity against breast cancer cell lines .
- Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial activities showed that specific derivatives had notable efficacy against Gram-positive bacteria .
Q & A
Q. Basic
- NMR spectroscopy : H/C NMR verifies ethyl group integration (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and sulfonamide proton absence .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 506.1824 for C21H28N7O2S2) .
- HPLC : Purity >98% using C18 columns (acetonitrile/water + 0.1% TFA) .
How can discrepancies in reported biological activities across studies be resolved?
Advanced
Contradictions (e.g., variable IC50 values in kinase assays) may stem from:
- Assay conditions : Differences in ATP concentration or pH affecting enzyme activity .
- Compound stability : Degradation in DMSO stock solutions over time, verified via LC-MS .
- Cell line variability : Use isogenic cell lines and standardized protocols (e.g., CLSI guidelines) . Meta-analyses comparing structural analogs (e.g., methyl vs. ethyl substitutions) can clarify trends .
What design principles guide analogs targeting DPP-IV inhibition?
Advanced
Key principles include:
- Sulfonamide geometry : Para-substituted aryl sulfonamides improve hydrophobic contacts in the S1 pocket .
- Piperazine substitution : Bulky groups (e.g., trifluoroethyl) at N4 reduce off-target binding .
- Bioisosteric replacement : Replacing triazolo-pyrimidine with pyrazolo-pyridine cores maintains π-π stacking with Tyr547 .
What are common structural analogs of this compound and their reported activities?
Q. Basic
| Analog | Modifications | Activity |
|---|---|---|
| 4-(1-(4-Methylthio-triazolo-pyrimidin-7-yl)piperazine | Methylthio group at C4 | Anticancer (IC50 = 2.1 µM vs. HCT116) |
| 7-Acetyl-triazolo-pyrimidine derivatives | Acetyl at C7 | DNA synthesis inhibition (EC50 = 0.8 µM) |
| 5-Amino-triazolo-pyrimidines | Amino at C5 | Antiviral (EC90 = 5 µM vs. HSV-1) |
How can pharmacokinetic properties be optimized through functional group modifications?
Q. Advanced
- Solubility : Introduce polar groups (e.g., hydroxyl on piperazine) or use prodrugs (e.g., ester hydrolysis to carboxylic acid) .
- Metabolic stability : Replace labile ethyl groups with cyclopropyl or fluorinated analogs to resist CYP450 oxidation .
- Plasma protein binding (PPB) : Reduce lipophilicity by substituting thiophene with pyridine, lowering PPB from 92% to 78% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
